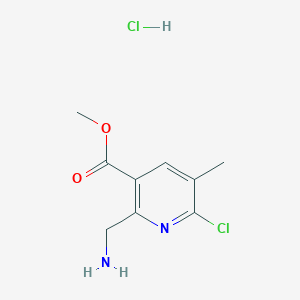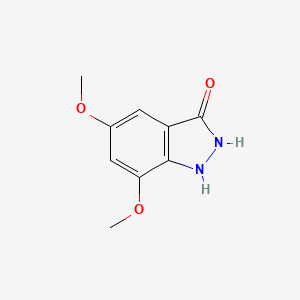![molecular formula C8H5Cl2N3OS B11757802 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound with a molecular formula of C8H5Cl2N3OS. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of 2-amino-5-chloropyridine with thiophosgene to form 2-chloro-5-chloropyridine-3-thiol. This intermediate is then reacted with formamide to yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfone or reduced to a thiol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
科学的研究の応用
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting cell signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
Uniqueness
6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
特性
分子式 |
C8H5Cl2N3OS |
|---|---|
分子量 |
262.12 g/mol |
IUPAC名 |
6,8-dichloro-2-methylsulfanyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-15-8-12-5-3(7(14)13-8)2-4(9)11-6(5)10/h2H,1H3,(H,12,13,14) |
InChIキー |
MBZPFNQKIUALCY-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(N=C(C=C2C(=O)N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757722.png)





![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)

![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)

![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
